An In-depth Technical Guide to 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)
An In-depth Technical Guide to 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a synthetic glycerophospholipid that holds significant importance in various scientific and pharmaceutical research areas. As a phosphatidylcholine, it is an analog of essential components of biological membranes.[1] DLPC is characterized by a glycerol (B35011) backbone, two lauroyl (12:0) fatty acid chains at the sn-1 and sn-2 positions, and a phosphocholine (B91661) head group.[2] Its amphiphilic nature, with a hydrophilic head and two hydrophobic tails, allows it to self-assemble into structures like liposomes, micelles, and lipid bilayers in aqueous environments.[2][3]
This technical guide provides a comprehensive overview of the chemical and physical properties of DLPC, detailed experimental protocols for its use, and an exploration of its role in cellular signaling pathways.
Chemical and Physical Properties
DLPC is a white to off-white solid at room temperature and is typically stored at -20°C for long-term stability.[4][5] A summary of its key quantitative properties is presented in the tables below.
General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₆₄NO₈P | [6][7] |
| Molecular Weight | 621.8 g/mol | [6] |
| CAS Number | 18194-25-7 | [6][7] |
| Appearance | White to off-white solid | [4] |
| Storage Temperature | -20°C | [8] |
Physicochemical Properties
| Property | Value | Conditions | Reference(s) |
| Phase Transition Temperature (Tm) | -0.4°C | Main transition (metastable ripple gel to metastable liquid crystalline) | [3] |
| Phase Transition Temperature (Tm) | 1.7°C | Lamellar crystalline to intermediate liquid crystalline | [3] |
| Phase Transition Temperature (Tm) | 4.5°C | Intermediate liquid crystalline to liquid crystalline | [3] |
| Critical Micelle Concentration (CMC) | ~2.8 x 10⁻⁷ M | In water | [9] |
| Solubility | Soluble in chloroform (B151607) and methanol; sparingly soluble in aqueous solutions. Soluble in ethanol (B145695) at ~25 mg/mL. | [10][11] |
Experimental Protocols
Preparation of DLPC Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar DLPC liposomes with a controlled size distribution.
Materials:
-
1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) powder
-
Chloroform or a chloroform:methanol mixture (2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Water bath
-
Round-bottom flask
-
Vacuum pump
-
Liposome (B1194612) extrusion device
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Methodology:
-
Lipid Film Formation:
-
Dissolve the desired amount of DLPC in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator. The water bath temperature should be set above the highest phase transition temperature of the lipids used. For pure DLPC, a temperature of approximately 25°C is suitable.
-
Rotate the flask and gradually reduce the pressure to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[12]
-
To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours.[12]
-
-
Hydration:
-
Add the hydration buffer, pre-heated to a temperature above the phase transition temperature of DLPC, to the flask containing the dry lipid film.
-
Gently agitate the flask to allow the lipid film to hydrate (B1144303) and detach from the flask wall, forming multilamellar vesicles (MLVs). This process may take 30-60 minutes.[12]
-
-
Extrusion:
-
Assemble the liposome extrusion device with the desired polycarbonate membrane (e.g., 100 nm).
-
Draw the MLV suspension into one of the gas-tight syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process reduces the size and lamellarity of the vesicles, resulting in a suspension of small unilamellar vesicles (SUVs) with a more uniform size distribution.[13]
-
Characterization of DLPC Vesicles
1. Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute a small aliquot of the liposome suspension in the hydration buffer and measure the size distribution and PDI using a DLS instrument. The PDI will indicate the homogeneity of the vesicle population.
2. Zeta Potential Measurement:
-
Method: Zeta Potential Analysis
-
Procedure: Measure the zeta potential of the diluted liposome suspension to determine the surface charge of the vesicles. For pure DLPC liposomes, the zeta potential is expected to be near neutral.
3. Visualization:
-
Method: Transmission Electron Microscopy (TEM) or Cryo-Electron Microscopy (Cryo-EM)
-
Procedure: These techniques can be used to visualize the morphology and lamellarity of the prepared liposomes.
Signaling Pathways Involving Phosphatidylcholine
Phosphatidylcholine, the class of lipids to which DLPC belongs, is not only a structural component of cell membranes but also a key player in various signaling pathways.[14] The metabolism of phosphatidylcholine can generate several second messengers.
Phosphatidylcholine Biosynthesis
The primary pathway for phosphatidylcholine synthesis in eukaryotes is the Kennedy pathway, also known as the CDP-choline pathway.[15] An alternative pathway, particularly active in the liver, involves the methylation of phosphatidylethanolamine (B1630911) (PE).[15]
Phosphatidylcholine Catabolism and Second Messenger Generation
Phosphatidylcholine can be hydrolyzed by various phospholipases to generate signaling molecules. For instance, Phospholipase D (PLD) cleaves phosphatidylcholine to produce phosphatidic acid (PA) and choline. Phosphatidic acid can then be converted to diacylglycerol (DAG), a potent activator of Protein Kinase C (PKC).[15]
DLPC as a Signaling Molecule
Recent research has identified DLPC as a specific signaling molecule. It acts as an agonist for the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor that plays a crucial role in the regulation of bile acid metabolism and glucose homeostasis.[16]
Applications in Research and Drug Development
DLPC's well-defined properties make it a valuable tool in various research and development applications:
-
Model Membranes: DLPC is frequently used to create artificial membranes and lipid bilayers. Due to its relatively short acyl chains, it forms thinner membranes compared to phospholipids (B1166683) with longer chains, which is useful for studying the effects of membrane thickness on protein function and drug-membrane interactions.[2]
-
Drug Delivery Systems: DLPC is a common component in the formulation of liposomes for drug delivery.[17] Its biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs make it an attractive excipient in pharmaceutical formulations.[17] The physicochemical properties of DLPC, such as its phase transition temperature, can be tuned by mixing it with other lipids to optimize drug loading and release characteristics.
-
Biophysical Studies: DLPC vesicles are employed in a range of biophysical studies to investigate membrane fusion, permeability, and the interactions of proteins and peptides with lipid bilayers.
Conclusion
1,2-Dilauroyl-sn-glycero-3-phosphocholine is a versatile and well-characterized phospholipid with significant applications in basic research and pharmaceutical development. Its defined chemical and physical properties, coupled with its role in forming model membranes and its involvement in cellular signaling, make it an indispensable tool for scientists and researchers in the fields of biochemistry, biophysics, and drug delivery. This guide provides a foundational understanding of DLPC to aid in the design and execution of future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | 18194-25-7 [chemicalbook.com]
- 3. Thermotropic and barotropic phase transitions of dilauroylphosphatidylcholine bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2-Dilauroyl-sn-glycero-3-phosphocholine | C32H64NO8P | CID 512874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. moleculardepot.com [moleculardepot.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,2-Dilauroyl-sn-Glycero-3-Phosphocholine - CD BioSustainable [sustainable-bio.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of phosphatidylcholine and choline metabolites to cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Unveiling the mechanism of dodecylphosphorylcholine as an extremely promising drug delivery system: From self-assembly clusters to drug encapsulation pathways - PMC [pmc.ncbi.nlm.nih.gov]
